3-Carbamoyl-2-methylpropanoic acid

Description

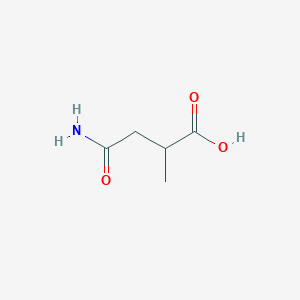

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H2,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLDKCVZGJSYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, a molecule of interest in various scientific domains. The document details its chemical structure, physicochemical properties, and outlines a putative synthetic pathway. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also presents data for structurally related compounds to offer valuable comparative insights. The guide is intended to serve as a foundational resource for professionals engaged in research and development who require a thorough understanding of this compound.

Chemical Structure and Identification

This compound, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, is a carboxylic acid derivative containing a carbamoyl group.[1] Its fundamental chemical identifiers and properties are summarized below.

Table 1: Chemical Identification of this compound [1][2]

| Identifier | Value |

| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid |

| Synonyms | This compound, 3-carboxamido-isobutyric acid |

| CAS Number | 98071-27-3 |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| Canonical SMILES | CC(CC(=O)N)C(=O)O |

| InChI Key | APLDKCVZGJSYQQ-UHFFFAOYSA-N |

The molecular structure of this compound is characterized by a four-carbon butanoic acid backbone. A methyl group is attached to the carbon at the 2-position (α-carbon), and a carbamoyl group (-CONH₂) is attached to the carbon at the 3-position (β-carbon).

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and other research areas. While experimental data for this compound is scarce, computational predictions from reliable sources like PubChem provide valuable estimates.

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| XLogP3 | -0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 131.058243 g/mol |

| Monoisotopic Mass | 131.058243 g/mol |

| Topological Polar Surface Area | 80.4 Ų |

| Heavy Atom Count | 9 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential method for the synthesis of this compound could involve the reaction of a suitable anhydride with ammonia. For instance, the synthesis of 4-amino-2,4-dioxobutanoic acid has been reported via the opening of a dihydro-3-methylene-2,5-furandione anhydride with ammonium hydroxide.[3] A similar approach using a methylated anhydride precursor could potentially yield the target molecule.

Another relevant synthetic strategy involves the reaction of 3-methylidenedihydrofuran-2,5-dione with various amines to produce N-substituted 2-methylidene-4-oxobutanoic acids.[4][5] While this method yields a double bond that would require a subsequent reduction step, it demonstrates the feasibility of using cyclic anhydrides as starting materials for the synthesis of related structures.

The following diagram illustrates a generalized workflow for the synthesis of related amide derivatives, which could be adapted for the target compound.

Caption: A generalized experimental workflow for the synthesis of amide derivatives.

Detailed Experimental Protocol for a Related Compound: 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid[4]

This protocol describes the synthesis of a structurally related compound and can serve as a template for the development of a synthesis for this compound.

Materials:

-

3-Methylidenedihydrofuran-2,5-dione (1 mmol)

-

4-Aminoacetophenone (1 mmol)

-

Acetone (50 mL)

Procedure:

-

Dissolve 3-methylidenedihydrofuran-2,5-dione (0.112 g, 1 mmol) in 30 mL of acetone and stir at ambient temperature.

-

In a separate beaker, dissolve 4-aminoacetophenone (0.135 g, 1 mmol) in 20 mL of acetone.

-

Add the 4-aminoacetophenone solution to the stirred solution of the anhydride over a period of 30 minutes.

-

Continue stirring the resulting slurry for 1.5 hours.

-

Filter the solid product from the slurry.

-

Wash the collected solid with acetone.

-

Dry the solid to obtain the final product.

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. To provide a reference for researchers, the following table summarizes typical spectroscopic features of the key functional groups present in the molecule, based on data for related compounds.

Table 3: Expected Spectroscopic Features for this compound

| Functional Group | Spectroscopic Technique | Expected Chemical Shift / Wavenumber / m/z |

| Carboxylic Acid (-COOH) | ¹H NMR | δ 10-13 ppm (broad singlet) |

| ¹³C NMR | δ 170-185 ppm | |

| IR | 2500-3300 cm⁻¹ (broad O-H stretch), 1700-1725 cm⁻¹ (C=O stretch) | |

| Carbamoyl (-CONH₂) | ¹H NMR | δ 5-8 ppm (two broad singlets) |

| ¹³C NMR | δ 160-180 ppm | |

| IR | ~3350 and ~3180 cm⁻¹ (N-H stretches), ~1640 cm⁻¹ (C=O stretch, Amide I) | |

| Alkyl C-H | ¹H NMR | δ 0.9-2.5 ppm |

| ¹³C NMR | δ 10-50 ppm | |

| IR | 2850-3000 cm⁻¹ (C-H stretches) | |

| Molecular Ion | Mass Spectrometry (EI) | m/z = 131 [M]⁺ |

Conclusion

This compound presents an interesting scaffold for further investigation in various fields, particularly in medicinal chemistry and drug development. While a complete experimental dataset for this specific molecule is not yet publicly available, this technical guide has consolidated the existing knowledge and provided valuable comparative data from related compounds. The proposed synthetic strategies and expected spectroscopic characteristics offer a solid starting point for researchers aiming to synthesize and characterize this molecule. Further experimental validation is necessary to confirm the properties and potential applications of this compound.

References

- 1. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98071-27-3 | YDA07127 [biosynth.com]

- 3. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents [patents.google.com]

- 4. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

3-Carbamoyl-2-methylpropanoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Carbamoyl-2-methylpropanoic Acid

This guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the compound's physicochemical characteristics. The document includes a summary of quantitative data, detailed experimental protocols for determining these properties, and a workflow diagram for a key experimental procedure.

Compound Identity and Properties

This compound, systematically named (2S)-4-amino-2-methyl-4-oxobutanoic acid, is a carboxylic acid derivative.[1] Understanding its physical properties is crucial for predicting its behavior in various chemical and biological systems, including its suitability for pharmaceutical formulation.

Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that many of the available data points are computationally predicted rather than experimentally determined, reflecting the compound's status as a specialized research chemical.

| Property | Value | Source Type |

| IUPAC Name | (2S)-4-amino-2-methyl-4-oxobutanoic acid | Nomenclature |

| Synonyms | (S)-4-amino-2-methyl-4-oxobutanoic acid | Nomenclature |

| Molecular Formula | C₅H₉NO₃ | Calculated |

| Molecular Weight | 131.130 g/mol | Calculated |

| Boiling Point | 382.4 ± 25.0 °C at 760 mmHg | Predicted |

| Density | 1.2 ± 0.1 g/cm³ | Predicted |

| Flash Point | 185.1 ± 23.2 °C | Predicted |

| logP (XLogP3) | -0.9 | Computed |

Note: Predicted and computed values are derived from in silico modeling and may differ from experimental results.

Experimental Protocols

This section details the standard experimental methodologies for determining the key physical properties outlined above. These protocols are generalized and represent standard laboratory practice for organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[2][3] The capillary method is the most common and fundamental technique for its determination.[2][4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][4]

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.[4]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

Heating:

-

If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.[2][3]

-

For an accurate measurement, start heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure the temperature of the block and the sample are in thermal equilibrium.[4]

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂. A narrow range (0.5-2°C) is indicative of a pure compound.[2]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.[6][7]

Objective: To quantify the maximum amount of this compound that can dissolve in a given solvent at a specified temperature to form a saturated solution.

Apparatus:

-

Orbital shaker with temperature control[6]

-

Vials or flasks with screw caps

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Validated analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

-

pH meter and buffers (for pH-dependent solubility)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen solvent (e.g., water, phosphate buffer at pH 7.4). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.[7]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[6][7]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the solid and liquid phases. This is a critical step and is typically achieved by either:

-

Centrifugation: Centrifuge the samples at high speed to pellet the excess solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[7]

-

-

Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Measure the concentration of the diluted sample using a pre-validated analytical method.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a compound with a carboxylic acid group, this value is fundamental to understanding its ionization state at different pH levels. Potentiometric titration is a highly accurate and common method for pKa determination.[8][9]

Objective: To determine the pKa value by monitoring pH changes during the titration of the acidic compound with a standard basic solution.

Apparatus:

-

Automated or manual titrator

-

Calibrated pH electrode and meter

-

Burette

-

Stir plate and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is low, but this will yield an apparent pKa specific to that solvent system.[9]

-

Titration Setup: Place the beaker with the sample solution on a stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Titration: Begin stirring and record the initial pH of the solution. Add the titrant (NaOH solution) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination:

-

Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This corresponds to the complete neutralization of the carboxylic acid.

-

Determine the volume of titrant required to reach the half-equivalence point (half the volume of titrant used to reach the equivalence point).

-

The pKa is equal to the pH of the solution at this half-equivalence point. This is derived from the Henderson-Hasselbalch equation, where at 50% neutralization, [Acid] = [Conjugate Base] and pH = pKa.

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P), or its logarithmic form (logP), is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its measurement.[10][11]

Objective: To determine the ratio of the equilibrium concentrations of this compound in a two-phase system of n-octanol and water.

Apparatus:

-

Separatory funnels or screw-capped tubes

-

Mechanical shaker

-

Centrifuge

-

Validated analytical instrument (e.g., HPLC-UV)

-

n-Octanol (reagent grade)

-

Water or buffer (e.g., phosphate buffer at pH 7.4 for logD)

Procedure:

-

Phase Pre-saturation: Before the experiment, shake n-octanol with water (or buffer) and, separately, water with n-octanol for at least 24 hours to ensure mutual saturation of the two phases. Separate the layers. This step is crucial for accurate results.

-

Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: Add known volumes of the pre-saturated n-octanol and pre-saturated water (or buffer) to a separatory funnel or tube. Add a small, known amount of the compound's stock solution. The final concentration should be low enough to avoid self-association.

-

Equilibration: Shake the vessel for a set period (e.g., 1-3 hours) to allow for complete partitioning of the solute between the two phases. The system must reach equilibrium.[11]

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable analytical method.

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentrations: P = [organic] / [aqueous].

-

The logP is then calculated as: logP = log₁₀(P).

-

If a buffer is used instead of pure water, the result is the distribution coefficient (logD) at that specific pH.[12]

-

Mandatory Visualization

The following diagram illustrates the standard workflow for determining the solubility of a compound using the Shake-Flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. (S)-4-amino-2-methyl-4-oxobutanoicacid | CAS#:72342-65-5 | Chemsrc [chemsrc.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. LogP / LogD shake-flask method [protocols.io]

An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic Acid

CAS Number: 25944-23-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically for 3-Carbamoyl-2-methylpropanoic acid (CAS 25944-23-2) is limited in publicly available literature. This guide provides a comprehensive overview of its known properties and draws upon data from the closely related and more extensively studied isomer, 3-Carbamoyl-3-methylpropanoic acid, to discuss potential biological activities and experimental protocols. This approach is intended to provide a valuable framework for research and development efforts.

Introduction

This compound is a small organic molecule and a derivative of propanoic acid. Its structure, featuring both a carboxylic acid and a carbamoyl (amide) functional group, suggests its potential for diverse chemical interactions and biological activities. While this specific isomer is not extensively characterized, its structural similarity to other biologically active compounds, particularly inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase, makes it a molecule of interest for further investigation in drug discovery and development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | PubChem[1] |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid | PubChem[1] |

| Canonical SMILES | CC(CC(=O)N)C(=O)O | PubChem[1] |

| InChI Key | APLDKCVZGJSYQQ-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | -0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Potential Biological Activity: HIF-1 Signaling Pathway Modulation

While direct biological data for this compound is lacking, its isomer, 3-Carbamoyl-3-methylpropanoic acid, has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. This suggests that this compound may exhibit similar activity.

The HIF-1 signaling pathway is a crucial regulator of cellular response to low oxygen levels (hypoxia).[2][3][4] Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[2][3] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4]

Inhibitors of PHD enzymes mimic a hypoxic state by preventing the degradation of HIF-1α, thereby activating the HIF-1 signaling pathway even under normoxic conditions.[5][6] This mechanism is of significant therapeutic interest for conditions such as anemia and ischemic diseases.

Diagram of the HIF-1 Signaling Pathway and the Role of a PHD Inhibitor

References

- 1. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4588833A - Process for the preparation of substituted succinic acid amides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US4939288A - Method of preparing (R)-succinic acid derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

3-Carbamoyl-2-methylpropanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, a small molecule with potential relevance in chemical synthesis and drug discovery. Due to the limited publicly available information on its specific discovery and history, this document focuses on its chemical properties, a proposed synthesis protocol based on related compounds, and a hypothetical signaling pathway derived from the activity of a structural isomer. All quantitative data is presented in structured tables, and detailed methodologies are provided for key conceptual experiments. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and potential biological interactions.

Introduction

This compound, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, is an organic compound with the chemical formula C5H9NO3[1]. While its specific historical context and discovery are not well-documented in scientific literature, its structure, featuring both a carboxylic acid and a carbamoyl (amide) functional group, suggests its potential as a versatile building block in medicinal chemistry and as a candidate for biological screening. This guide aims to consolidate the known information and provide a foundational resource for researchers interested in this molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from publicly accessible chemical databases.

| Property | Value | Source |

| Molecular Formula | C5H9NO3 | PubChem[1] |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid | PubChem[1] |

| CAS Number | 98071-27-3 | Biosynth[2] |

| Synonyms | 3-carboxamido-isobutyric acid, SCHEMBL38605 | PubChem[1] |

| Computed XLogP3 | -0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis Protocol

Step 1: Synthesis of a Substituted Anhydride Precursor

This initial step would involve the creation of a suitable cyclic anhydride that incorporates the desired methyl group at the alpha-position relative to one of the carbonyl groups.

Step 2: Aminolysis of the Anhydride

The cyclic anhydride is then subjected to aminolysis to introduce the carbamoyl group.

-

Reaction: The substituted anhydride is reacted with aqueous ammonia.

-

Procedure:

-

Place the substituted anhydride in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric excess of chilled aqueous ammonia with stirring.

-

Allow the reaction to proceed at a low temperature, followed by gradual warming to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture would be acidified to precipitate the crude product.

-

The precipitate is then filtered, washed with cold water, and dried under a vacuum.

-

Step 3: Purification

The crude this compound would be purified using recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, pure product.

Potential Biological Activity and Signaling Pathway

Direct evidence of the biological activity and associated signaling pathways for this compound is currently lacking in the scientific literature. However, a structural isomer, 3-Carbamoyl-3-methylpropanoic acid, has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes[4]. This suggests a plausible, albeit hypothetical, mechanism of action for the title compound.

The HIF signaling pathway is a crucial cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

A small molecule inhibitor of PHD, such as hypothetically this compound, could mimic a hypoxic state by binding to the active site of PHD enzymes, thereby preventing the degradation of HIF-α.

Conclusion and Future Directions

This compound is a small molecule with defined chemical and physical properties but a largely unexplored history and biological function. The synthesis protocol and potential signaling pathway presented in this guide are based on available data for related compounds and should be considered hypothetical starting points for future research.

Further investigation is warranted to:

-

Develop and validate a specific and efficient synthesis protocol.

-

Screen the compound for biological activity, particularly as a potential inhibitor of HIF prolyl hydroxylase enzymes.

-

Elucidate its mechanism of action and any relevant signaling pathways through in vitro and in vivo studies.

This technical guide serves as a foundational document to stimulate and support further research into the chemical and biological properties of this compound.

References

- 1. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98071-27-3 | YDA07127 [biosynth.com]

- 3. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents [patents.google.com]

- 4. 3-Carbamoyl-3-methylpropanoic acid | 873376-02-4 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic acid

This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, including its chemical identity, physicochemical properties, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-amino-2-methyl-4-oxobutanoic acid[1]

Synonyms: A variety of synonyms and database identifiers are used to refer to this compound in chemical literature and databases. These include:

Physicochemical Properties

The fundamental physicochemical properties of 4-amino-2-methyl-4-oxobutanoic acid are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | PubChem[1] |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| XLogP3 | -0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 131.058243149 | PubChem[1] |

| Monoisotopic Mass | 131.058243149 | PubChem[1] |

| Topological Polar Surface Area | 80.4 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

Experimental Protocols

Proposed Synthesis of 4-amino-2-methyl-4-oxobutanoic acid:

A plausible synthetic route could involve the reaction of a suitable starting material, such as a derivative of methylsuccinic anhydride, with an ammonia source. This would introduce the carbamoyl group. Subsequent purification steps would be necessary to isolate the final product.

It is important to note that this is a generalized suggestion, and the specific reaction conditions, including solvent, temperature, and catalysts, would need to be optimized through experimental investigation.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and signaling pathway involvement of 4-amino-2-methyl-4-oxobutanoic acid is limited in the current scientific literature. However, a structurally similar compound, 3-Carbamoyl-3-methylpropanoic acid, has been reported to exhibit biological activity related to cellular responses to hypoxia[2].

Specifically, 3-Carbamoyl-3-methylpropanoic acid has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes[2]. By inhibiting these enzymes, the compound can stabilize the alpha subunit of HIF (HIF-α), a key transcription factor in the cellular response to low oxygen levels. This stabilization allows HIF-α to dimerize with HIF-β, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Given the structural similarity, it is plausible that 4-amino-2-methyl-4-oxobutanoic acid could exhibit similar inhibitory activity against PHD enzymes. However, this remains a hypothesis that requires experimental validation.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of 4-amino-2-methyl-4-oxobutanoic acid, based on the known activity of a related compound. This pathway is speculative and serves as a framework for future research.

Caption: Hypothetical signaling pathway of 4-amino-2-methyl-4-oxobutanoic acid.

This guide provides a summary of the currently available information on 4-amino-2-methyl-4-oxobutanoic acid. Further research is required to fully elucidate its synthetic pathways, biological functions, and potential applications in drug development.

References

3-Carbamoyl-2-methylpropanoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, including its physicochemical properties, and known biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Compound Data

Molecular Identity and Properties

This compound is a carboxylic acid derivative. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H9NO3 | [1] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid | [1] |

| CAS Number | 98071-27-3 | [2] |

Biological Activity and Potential Applications

This compound and its analogs are subjects of research interest, particularly in the context of cellular responses to hypoxia.

Inhibition of HIF Prolyl Hydroxylase (PHD)

Analogs of 3-carbamoylpropanoic acid have been investigated as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[3][4] These enzymes are critical regulators of the HIF-1 signaling pathway, which governs cellular adaptation to low oxygen conditions. By inhibiting PHDs, the alpha subunit of HIF-1 (HIF-1α) is stabilized, leading to the transcription of genes involved in processes such as angiogenesis and erythropoiesis. This mechanism of action is a key area of investigation for therapeutic interventions in conditions like anemia and ischemia.[3][4]

Potential as Cytotoxic Agents

The induction of HIF-1α in tumor cells can have complex effects on cancer progression. While it can promote survival in some contexts, in others it can lead to cell death. The potential for PHD inhibitors to modulate tumor cell fate is an active area of research.

Derivatization Agent

While not extensively documented for this compound itself, similar small molecules are utilized as derivatizing agents in analytical chemistry to enhance the detection of hormones like progesterone in biological samples for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][6][7] This process can improve the volatility, thermal stability, and ionization efficiency of the target analyte.[5]

Signaling Pathway

The HIF-1 Signaling Pathway

The diagram below illustrates the canonical HIF-1 signaling pathway. Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. Under hypoxic (low oxygen) conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription. This compound analogs are being studied for their potential to inhibit PHD, thereby stabilizing HIF-1α even under normoxic conditions.

Caption: The HIF-1 signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Experimental Protocols

General Synthesis of Carbamoylpropanoic Acids

A general approach for the synthesis of related carbamoyl-substituted carboxylic acids involves the reaction of a corresponding anhydride with ammonia. For instance, 3-isobutylglutaric anhydride can be reacted with aqueous ammonia to yield (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.[8]

Workflow for Synthesis

References

- 1. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98071-27-3 | YDA07127 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of 3-carbamoylpropanoic acid analogs as inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes - UM Research Repository [eprints.um.edu.my]

- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2012093411A2 - Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates - Google Patents [patents.google.com]

Solubility Profile of 3-Carbamoyl-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Carbamoyl-2-methylpropanoic acid. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information and provides a comprehensive, generalized experimental protocol for determining the solubility of solid carboxylic acids. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields.

Introduction to this compound

This compound, also known as 3-carboxamido-isobutyric acid, is a carboxylic acid derivative. Its chemical structure, featuring both a carboxylic acid and a carbamoyl (amide) group, suggests a degree of polarity that influences its solubility in various solvents. Understanding the solubility of this compound is crucial for a range of applications, including its use as a synthetic building block in medicinal chemistry and its potential biological activities.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in publicly accessible databases and scientific literature. However, based on its chemical structure, some qualitative assessments can be made.

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Solvents | Potentially improved solubility compared to non-polar analogues. | The presence of the polar carbamoyl group may enhance solubility in water.[1] |

| Polar Organic Solvents | Likely soluble | Solvents such as ethanol, methanol, and acetone are expected to dissolve the compound due to hydrogen bonding potential. |

| Non-polar Organic Solvents | Likely poorly soluble | Solvents like hexane and toluene are not expected to be effective solvents due to the compound's polarity. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a solid carboxylic acid like this compound.

Materials and Equipment

-

Solute: this compound (solid)

-

Solvents: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the respective solvent using the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as g/100mL, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Biological Context and Signaling Pathways

Currently, there is no established and detailed signaling pathway in which this compound is a known key player. However, some research suggests that this compound may have biological activities, potentially interacting with enzymes such as hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[1] Further research is needed to elucidate the specific molecular mechanisms and signaling cascades that may be modulated by this compound.

Conclusion

References

Unraveling the Molecular Mechanisms of 3-Carbamoyl-2-methylpropanoic Acid: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Investigation and a Note on Isomeric Specificity

The exploration into the mechanism of action of 3-Carbamoyl-2-methylpropanoic acid reveals a notable scarcity of direct scientific literature and experimental data for this specific chemical entity. Extensive database searches, including chemical repositories and scholarly articles, confirm its structure but do not provide information on its biological activity or mechanism of action.

However, a significant body of research exists for a closely related structural isomer, 3-Carbamoyl-3-methylpropanoic acid . Given the high degree of structural similarity, it is plausible that their biological activities may share common pathways. This guide, therefore, focuses on the well-documented mechanism of action of 3-Carbamoyl-3-methylpropanoic acid as the most relevant and informative alternative, while clearly acknowledging the distinct isomeric identity of the original topic of inquiry.

Core Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase Domain (PHD) Enzymes

3-Carbamoyl-3-methylpropanoic acid has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[1] This inhibition is a critical regulatory point in the cellular response to oxygen availability.

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of a CUL2-based E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-α leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, keeping its levels low.

In hypoxic conditions, or in the presence of a PHD inhibitor like 3-Carbamoyl-3-methylpropanoic acid, the hydroxylation of HIF-α is prevented. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

Signaling Pathway Diagram

Caption: Inhibition of PHD enzymes by 3-Carbamoyl-3-methylpropanoic acid stabilizes HIF-α, leading to target gene expression.

Quantitative Data Summary

Experimental Protocols

Detailed experimental protocols for the characterization of PHD inhibitors can be complex and are often specific to the laboratory and the particular assay being used. However, a general workflow for assessing the activity of a compound like 3-Carbamoyl-3-methylpropanoic acid on the HIF pathway is outlined below.

General Experimental Workflow for Assessing PHD Inhibition

-

Enzymatic Assay (In Vitro):

-

Objective: To determine the direct inhibitory effect of the compound on purified PHD enzymes (e.g., PHD1, PHD2, PHD3).

-

Methodology: A common method is a fluorescence-based assay. A peptide substrate corresponding to the hydroxylation site of HIF-α is incubated with a recombinant PHD enzyme, the compound of interest at various concentrations, and necessary co-factors (e.g., Fe(II), 2-oxoglutarate, ascorbate). The assay measures the consumption of 2-oxoglutarate or the formation of the hydroxylated peptide, often coupled to a fluorescent readout.

-

Data Analysis: IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration.

-

-

Cell-Based Assays (In Situ):

-

Objective: To confirm the compound's ability to stabilize HIF-α and activate downstream signaling in a cellular context.

-

Methodology:

-

HIF-α Stabilization: A human cell line (e.g., HeLa, HEK293) is treated with the compound. Cell lysates are then analyzed by Western blotting using an antibody specific for HIF-1α. An increase in the HIF-1α band indicates stabilization.

-

HRE Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of HREs. Following treatment with the compound, luciferase activity is measured. An increase in luminescence indicates the activation of HIF-mediated transcription.

-

-

Data Analysis: Dose-response curves are generated to determine the EC50 for HIF-α stabilization or reporter gene activation.

-

-

Target Gene Expression Analysis:

-

Objective: To measure the upregulation of known HIF target genes.

-

Methodology: Cells are treated with the compound, and total RNA is extracted. The expression levels of genes such as VEGF, EPO, or GLUT1 are quantified using quantitative real-time PCR (qRT-PCR).

-

Data Analysis: The fold change in gene expression relative to a vehicle-treated control is calculated.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow to characterize a potential PHD inhibitor.

Concluding Remarks

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the established activity of its structural isomer, 3-Carbamoyl-3-methylpropanoic acid, as a PHD inhibitor provides a strong hypothetical framework. Further research, following the experimental protocols outlined above, is necessary to definitively characterize the biological activity of this compound and determine if it indeed shares the PHD-inhibitory properties of its isomer. This information will be crucial for any future development of this compound for therapeutic purposes. Researchers are encouraged to investigate this specific isomer to fill the current knowledge gap.

References

An In-Depth Technical Guide to the Biological Activity and Function of 3-Carbamoyl-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carbamoyl-2-methylpropanoic acid is a small molecule of significant interest in the field of drug discovery due to its structural similarity to known inhibitors of prolyl hydroxylase domain (PHD) enzymes. This technical guide provides a comprehensive overview of the hypothesized biological activity, function, and mechanism of action of this compound. It is proposed that this compound acts as an inhibitor of PHD enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia. This activity suggests potential therapeutic applications in conditions such as anemia and ischemia. This document details the putative quantitative biological data, based on structurally related compounds, and provides a detailed experimental protocol for assessing its inhibitory activity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and experimental assessment.

Introduction

Cellular adaptation to low oxygen levels (hypoxia) is a fundamental physiological process orchestrated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The stability and activity of the alpha subunit of HIF-1 (HIF-1α) are tightly regulated by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is diminished, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of a wide array of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Small molecule inhibitors of PHDs have emerged as a promising therapeutic strategy for various diseases, including anemia associated with chronic kidney disease. These inhibitors mimic the hypoxic state by preventing the degradation of HIF-1α, thereby stimulating the production of endogenous erythropoietin (EPO).

This compound, a structural analog of known PHD inhibitors, is hypothesized to exhibit similar biological activity. This guide explores its potential function as a PHD inhibitor and provides the necessary technical information for its investigation.

Putative Biological Activity and Function

The primary biological activity of this compound is predicted to be the inhibition of prolyl hydroxylase domain enzymes, particularly PHD2, the most abundant isoform under normoxic conditions. By inhibiting PHD2, the compound is expected to prevent the hydroxylation of HIF-1α, leading to its stabilization and the subsequent activation of HIF-1 target genes.

Mechanism of Action

This compound is believed to act as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for PHD enzymes. The structural similarity of its carbamoylpropanoic acid moiety to 2-oxoglutarate allows it to bind to the active site of the enzyme, thereby preventing the binding of the natural substrate and inhibiting the hydroxylation reaction. This leads to the accumulation of HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

Quantitative Data

| Parameter | Target Enzyme | Estimated Value | Assay Type | Reference Compound Class |

| IC50 | Human PHD2 | 1 - 10 µM | Mass Spectrometry-based | 3-Carbamoylpropanoic acid analogs |

Note: The IC50 value presented is an estimate based on published data for structurally similar compounds and should be experimentally verified.

Signaling Pathway

The proposed mechanism of action of this compound involves the inhibition of the HIF-1α degradation pathway. The following diagram illustrates this signaling cascade.

Experimental Protocols

To experimentally validate the biological activity of this compound as a PHD2 inhibitor, a mass spectrometry-based in vitro assay is recommended. This method directly measures the hydroxylation of a HIF-1α peptide substrate.

In Vitro PHD2 Inhibition Assay using Mass Spectrometry

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human PHD2.

Materials:

-

Recombinant human PHD2 (catalytic domain)

-

HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

-

2-Oxoglutarate (α-ketoglutarate)

-

Ferrous sulfate (FeSO4)

-

Ascorbic acid

-

HEPES buffer (pH 7.5)

-

This compound (test compound)

-

N-Oxalylglycine (positive control inhibitor)

-

Acetonitrile

-

Formic acid

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

-

MALDI-TOF mass spectrometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, ascorbic acid, and FeSO4.

-

Enzyme and Substrate Preparation: Dilute the recombinant PHD2 and the HIF-1α peptide substrate in the reaction buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the reaction buffer. Also, prepare a serial dilution of the positive control inhibitor, N-Oxalylglycine.

-

Reaction Initiation: In a microtiter plate, combine the PHD2 enzyme, HIF-1α peptide substrate, and varying concentrations of the test compound or control inhibitor. Initiate the reaction by adding 2-oxoglutarate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.

-

Sample Preparation for Mass Spectrometry: Mix a small aliquot of the quenched reaction mixture with the MALDI matrix solution and spot it onto a MALDI target plate.

-

Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode. Measure the relative intensities of the unhydroxylated and hydroxylated HIF-1α peptide peaks.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

References

The Enigmatic Role of 3-Carbamoyl-2-methylpropanoic Acid in Metabolic Pathways: A Technical Overview

A comprehensive review of current scientific literature and biochemical databases reveals a notable absence of 3-Carbamoyl-2-methylpropanoic acid, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, as a recognized metabolite in established metabolic pathways. This technical guide addresses the current state of knowledge, highlighting the lack of direct evidence for its metabolic role while exploring the metabolism of structurally related compounds to provide a theoretical framework for researchers, scientists, and drug development professionals.

Current Knowledge Gap

Despite extensive searches, no peer-reviewed studies or database entries explicitly detail the biosynthesis, degradation, or specific enzymatic interactions of this compound within biological systems. Consequently, there is no quantitative data, such as enzyme kinetics or metabolite concentrations, or established experimental protocols to present. The compound is primarily referenced in chemical databases and by suppliers of research chemicals.

Metabolic Context from Structurally Related Compounds

To provide a relevant perspective, this section explores the metabolic pathways of compounds structurally analogous to this compound. These examples may offer insights into potential, yet unconfirmed, metabolic fates of the target molecule.

Propanoate Metabolism

The core structure of the molecule is a substituted propanoic acid. Propanoate (the conjugate base of propanoic acid) is a well-known short-chain fatty acid that plays a role in energy metabolism. The canonical pathway for propanoate metabolism involves its conversion to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an intermediate of the citric acid cycle.

Table 1: Key Enzymes and Reactions in Propanoate Metabolism

| Step | Reactant | Enzyme | Product | Cofactors |

| 1 | Propanoate | Acyl-CoA Synthetase | Propionyl-CoA | ATP, CoA |

| 2 | Propionyl-CoA | Propionyl-CoA Carboxylase | D-Methylmalonyl-CoA | Biotin, ATP |

| 3 | D-Methylmalonyl-CoA | Methylmalonyl-CoA Epimerase | L-Methylmalonyl-CoA | |

| 4 | L-Methylmalonyl-CoA | Methylmalonyl-CoA Mutase | Succinyl-CoA | Vitamin B12 |

Pyrimidine Degradation Pathway

A structurally similar compound, 3-(carbamoylamino)-2-methyl-propanoic acid, is implicated in the pyrimidine degradation pathway. This suggests that if this compound were to be metabolized, it might undergo analogous enzymatic transformations. In pyrimidine catabolism, dihydropyrimidines are hydrolyzed to β-ureidopropionic acid, which is then cleaved to β-alanine, ammonia, and carbon dioxide.

Hypothetical Metabolic Pathway for this compound

Based on known biochemical reactions, a hypothetical metabolic pathway for this compound can be postulated. This theoretical pathway is not supported by direct experimental evidence but serves as a potential starting point for future research.

The proposed pathway involves two main stages: (1) Hydrolysis of the carbamoyl group and (2) Oxidation of the resulting dicarboxylic acid .

Caption: A hypothetical metabolic pathway for this compound.

Detailed Steps of the Hypothetical Pathway

-

Deamidation: The initial step could involve the hydrolysis of the carbamoyl group (-CONH2) by an amidohydrolase enzyme, similar to ureidopropionase in the pyrimidine degradation pathway. This reaction would release ammonia and yield 2-methylsuccinic acid.

-

Oxidation: The resulting 2-methylsuccinic acid is a dicarboxylic acid. It could potentially enter central carbon metabolism through oxidation. This might occur via a series of reactions analogous to fatty acid β-oxidation, ultimately leading to the formation of intermediates that can enter the citric acid cycle, such as succinyl-CoA or acetyl-CoA.

Proposed Experimental Workflow for Investigating the Metabolic Role

For researchers interested in elucidating the metabolic function of this compound, the following experimental workflow is proposed.

Caption: A proposed workflow for the experimental investigation of the metabolic fate of this compound.

Methodological Considerations

-

Isotopic Labeling: The synthesis of an isotopically labeled version of the compound is crucial for tracing its metabolic fate.

-

Model Systems: A variety of in vitro and in vivo model systems, such as liver microsomes, cultured cells (e.g., hepatocytes), and animal models, should be employed.

-

Analytical Techniques: High-resolution mass spectrometry coupled with liquid or gas chromatography will be essential for the identification and quantification of potential metabolites.

-

Enzymology: Once putative metabolites are identified, enzyme assays using purified candidate enzymes will be necessary to confirm the specific biochemical reactions.

Conclusion

3-Carbamoyl-2-methylpropanoic acid natural occurrence and sources

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid (also known by its IUPAC name, 4-amino-2-methyl-4-oxobutanoic acid). Extensive research indicates that this compound is of synthetic origin and is not known to occur naturally. This document details its chemical properties, a plausible synthetic route, and methods for its analytical characterization.

Chemical Identity and Properties

This compound is a derivative of propanoic acid containing both a carboxylic acid and a carbamoyl (amide) functional group. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid | [1][2] |

| Synonyms | This compound, 3-carboxamido-isobutyric acid | [2] |

| CAS Number | 98071-27-3 | [2] |

| Molecular Formula | C₅H₉NO₃ | [2] |

| Molecular Weight | 131.13 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) | |

| pKa | Carboxylic acid pKa estimated to be around 4-5 |

Synthetic Production

Proposed Synthetic Pathway: Ring-Opening Amidation of 2-Methylsuccinic Anhydride

This method involves the nucleophilic attack of ammonia on the anhydride ring, leading to the formation of the desired product.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

This protocol is a theoretical procedure based on standard organic chemistry laboratory techniques for the amidation of anhydrides.

Materials:

-

2-Methylsuccinic anhydride

-

Aqueous ammonia (28-30%)

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-methylsuccinic anhydride in 100 mL of a suitable organic solvent, such as dichloromethane.

-

Addition of Ammonia: Cool the solution to 0 °C in an ice bath. Slowly add 25 mL of concentrated aqueous ammonia dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. This will protonate the carboxylate to the carboxylic acid.

-

Extraction: Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

A doublet for the methyl protons (-CH₃).

-

A multiplet for the methine proton (-CH).

-

Two diastereotopic protons of the methylene group (-CH₂) adjacent to the amide, appearing as a complex multiplet.

-

Broad singlets for the amide protons (-CONH₂).

-

A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

-

A signal for the methyl carbon.

-

A signal for the methine carbon.

-

A signal for the methylene carbon.

-

Signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide).

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 131 should be observable. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3] For amides, cleavage adjacent to the carbonyl group is common.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 132 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z = 130 should be observed.

Metabolic Fate and Biological Relevance

Currently, there is no scientific literature to suggest that this compound is a metabolite of any known drug or xenobiotic, nor is it reported to be an intermediate in any endogenous metabolic pathway. While structurally similar compounds, such as methylsuccinic acid, are known to be involved in certain metabolic disorders, no such role has been identified for this compound.[4][5]

The study of xenobiotic metabolism involves understanding how foreign compounds are processed in the body, typically through Phase I (modification) and Phase II (conjugation) reactions.[6] It is conceivable that a precursor molecule could be metabolized to this compound, but no such pathways have been documented.

Conclusion

This compound is a synthetic compound with potential applications as a building block in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties and a viable, though theoretical, synthetic protocol. Further research is required to fully elucidate its reactivity, biological activity, and potential metabolic pathways if it were to be introduced into a biological system. The analytical data provided herein should serve as a useful reference for researchers working with this compound.

References

- 1. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. prepchem.com [prepchem.com]

Theoretical and Computational Elucidation of 3-Carbamoyl-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-Carbamoyl-2-methylpropanoic acid presents a molecule of interest for its potential applications in medicinal chemistry and materials science, it remains a compound with limited specific investigation in theoretical and computational literature. This technical guide serves as a comprehensive framework, outlining the standard and advanced methodologies that would be employed in a thorough theoretical and computational study of this molecule. By drawing parallels with structurally related compounds, such as succinic acid and other carboxylic acid amides, we present a hypothetical yet realistic exploration of its structural, spectroscopic, and electronic properties. This document is intended to provide researchers and professionals in drug development with a foundational understanding and a practical template for initiating and conducting in-depth computational analysis of this compound and its derivatives.

Introduction

This compound, a derivative of succinic acid, possesses both a carboxylic acid and a primary amide functional group. This bifunctionality makes it an intriguing candidate for studies in areas such as drug design, where such groups can participate in crucial intermolecular interactions, and in polymer science. A comprehensive understanding of its molecular properties at a quantum level is essential for predicting its behavior, stability, and potential interactions.

Theoretical and computational chemistry offer powerful tools to elucidate these properties.[1][2] Methods like Density Functional Theory (DFT) can provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties, offering insights that are complementary to experimental data.[3][4] This guide will detail the hypothetical application of these methods to this compound.

Computational Methodology

A robust computational study of this compound would involve several key steps, from geometry optimization to the analysis of molecular orbitals. The following protocols are based on established methods for similar molecules.[1][2][3]

Geometry Optimization and Conformational Analysis

The presence of rotatable bonds in this compound suggests the existence of multiple stable conformers. A thorough conformational search is the first critical step.

Experimental Protocol:

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved through molecular mechanics force fields initially.

-

Quantum Mechanical Optimization: The resulting unique conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for such molecules is B3LYP with a basis set like 6-311+G**.[3]

-

Frequency Calculations: Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Spectroscopic Property Prediction

Computational methods can predict spectroscopic data, which can be used to interpret experimental spectra or to identify the compound.

Experimental Protocol:

-

IR Spectroscopy: Infrared (IR) frequencies and intensities are obtained from the DFT frequency calculations. These are often scaled by an empirical factor to better match experimental data.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. Tetramethylsilane (TMS) is typically used as a reference standard.

Electronic Property Analysis

Analysis of the electronic structure provides insights into the reactivity and intermolecular interactions of the molecule.

Experimental Protocol:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.

-

Electrostatic Potential Mapping: A molecular electrostatic potential (MEP) map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Charge Analysis: Mulliken or Natural Bond Orbital (NBO) population analysis is used to determine the partial atomic charges on each atom.[3]

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the computational studies described above. The values presented are hypothetical and based on typical results for similar molecules like succinic acid and its derivatives.[5][6]

Table 1: Predicted Geometric Parameters for the Lowest Energy Conformer

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C1-C2 | 1.53 |

| C2-C3 | 1.54 | |

| C3-N | 1.34 | |

| C1=O1 | 1.21 (Carboxyl) | |

| C1-O2 | 1.36 (Carboxyl) | |

| C3=O3 | 1.24 (Amide) | |

| Bond Angles (°) | O1-C1-O2 | 124.5 |

| C1-C2-C3 | 112.0 | |

| C2-C3-N | 116.8 | |

| Dihedral Angles (°) | O1-C1-C2-C3 | 178.5 |

| C1-C2-C3-N | -65.2 (gauche) |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3550 | Carboxylic acid O-H stretch |

| ν(N-H) | 3400, 3250 | Amide N-H symmetric & asymmetric stretch |

| ν(C=O) | 1740 | Carboxylic acid C=O stretch |

| ν(C=O) | 1685 | Amide I band (C=O stretch) |

| δ(N-H) | 1620 | Amide II band (N-H bend) |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Synthesis and Experimental Characterization

While this guide focuses on theoretical aspects, a plausible synthetic route and characterization are essential for context. A common method for synthesizing such molecules is through the ring-opening of an anhydride.[7][8][9]

Proposed Synthetic Protocol

Reaction: Ring-opening of 2-methylsuccinic anhydride with ammonia.

Materials:

-

2-methylsuccinic anhydride

-

Aqueous ammonia (28-30%)

-

Hydrochloric acid (for acidification)

-

Anhydrous diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

2-methylsuccinic anhydride is dissolved in a suitable solvent, such as acetone, and cooled in an ice bath.

-

A stoichiometric amount of concentrated aqueous ammonia is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Visualizations

Diagrams are crucial for understanding workflows and molecular interactions. The following are generated using the DOT language.

Caption: A typical workflow for the computational analysis of a small organic molecule.

Caption: The proposed synthetic route for this compound.

Conclusion

This technical guide provides a hypothetical yet comprehensive overview of the theoretical and computational studies that could be applied to this compound. By employing established methodologies such as DFT, a wealth of information regarding the molecule's geometry, stability, and electronic and spectroscopic properties can be obtained. This data is invaluable for predicting the molecule's behavior in various environments and for guiding future experimental work, particularly in the fields of medicinal chemistry and materials science. The protocols and data structures presented here offer a clear roadmap for researchers aiming to undertake a detailed computational investigation of this and similar molecules.

References

- 1. Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Semi-local and hybrid functional DFT data for thermalised snapshots of polymorphs of benzene, succinic acid, and glycine [archive.materialscloud.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. beilstein-archives.org [beilstein-archives.org]

Methodological & Application

Synthesis of 3-Carbamoyl-2-methylpropanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract